3-(2,6-dimethylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(2,6-dimethylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H13NOS3 and its molecular weight is 331.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.01592756 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound has been involved in studies focusing on the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, highlighting its utility as a precursor in generating compounds with antimicrobial properties. For instance, the synthetic utility of related compounds in creating bis-thiazole derivatives with antimicrobial evaluation demonstrates promising results (N. A. Kheder & Y. Mabkhot, 2012). Additionally, studies on carbenoid reactions of dimethyl diazomalonate with thioketones and thiazole-thiones showcase complex reactions yielding various products, suggesting the compound's potential in synthetic organic chemistry (G. Mlostoń & H. Heimgartner, 1996).
Antimicrobial Activities
Research has also explored the cycloaddition reactions of 5-(2-thienyl)methylene derivatives of thiazolidinone-4-thiones, including compounds similar to the one , for their antimicrobial activities. These studies provide insight into the chemical behavior and potential applications of these compounds in developing antimicrobial agents (H. Ead, N. H. Metwalli, & N. M. Morsi, 1990).
Material Science Applications
In material science, the functionalization of thiophene derivatives, akin to the compound of interest, has been investigated for the synthesis of semiconducting polymers. These studies aim at enhancing the properties of organic semiconductors, which are crucial for applications in organic thin-film transistors and other electronic devices (Lei Zhang et al., 2014).
Properties
IUPAC Name |
(5Z)-3-(2,6-dimethylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS3/c1-10-5-3-6-11(2)14(10)17-15(18)13(21-16(17)19)9-12-7-4-8-20-12/h3-9H,1-2H3/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURUIIHUDDJFAY-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C(=CC3=CC=CS3)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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